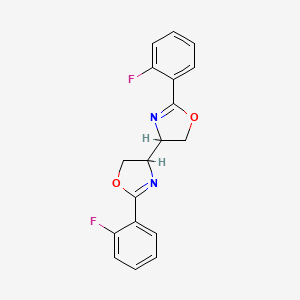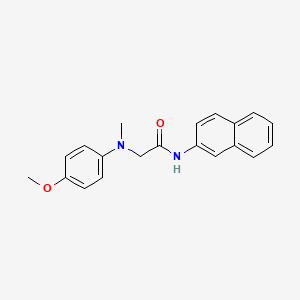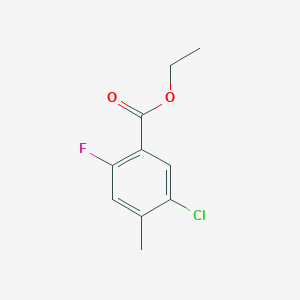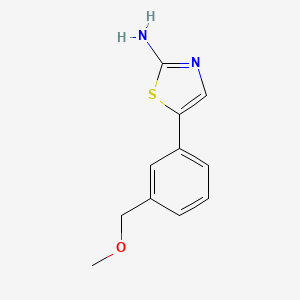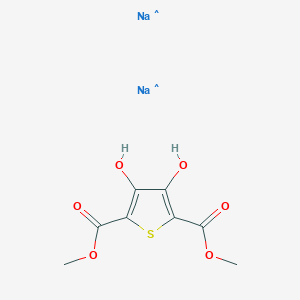
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is a chemical compound with the molecular formula C8H6Na2O6S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3,4-dicarboxylic acid as the primary starting material.
Esterification: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester derivative.
Oxidation: The thiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce hydroxyl groups at the 3 and 4 positions.
Neutralization: The resulting dihydroxy compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of thiophene-3,4-dicarboxylic acid are esterified in industrial reactors.
Continuous Oxidation: The oxidation step is carried out in continuous flow reactors to ensure efficient and consistent production.
Automated Neutralization: The neutralization process is automated to maintain precise control over the pH and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form thiophene-3,4-dioxide derivatives.
Reduction: Reduction reactions can convert the compound into thiophene-3,4-diol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Thiophene-3,4-dioxide derivatives.
Reduction Products: Thiophene-3,4-diol derivatives.
Substitution Products: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence cellular signaling pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
- Disodium 2,5-bis(methoxycarbonyl)thiophene-3,4-diolate
- Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Comparison: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C8H8Na2O6S |
|---|---|
Molekulargewicht |
278.19 g/mol |
InChI |
InChI=1S/C8H8O6S.2Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;;/h9-10H,1-2H3;; |
InChI-Schlüssel |
ZJTBQUZDXYGWOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




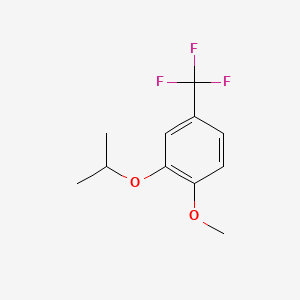
![2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B14772335.png)


![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B14772357.png)
![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)

